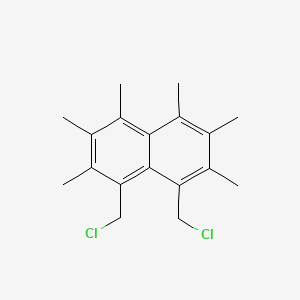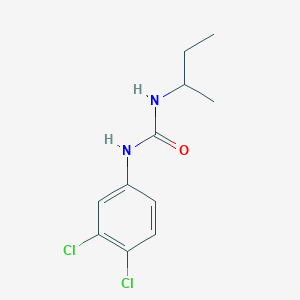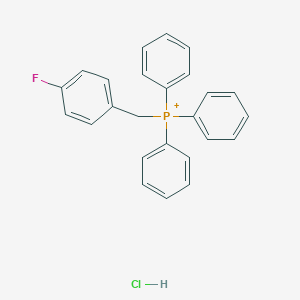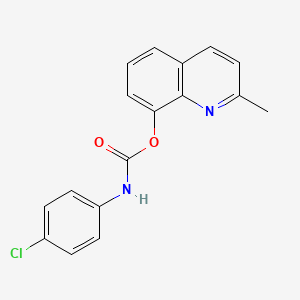
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene is an organic compound with the molecular formula C18H22Cl2. It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 8 are replaced by chloromethyl groups, and the remaining positions are substituted with methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene typically involves the chloromethylation of 2,3,4,5,6,7-hexamethyl-naphthalene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete chloromethylation.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve the use of industrial reactors and precise control of reaction conditions to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include methyl-substituted naphthalenes.
Aplicaciones Científicas De Investigación
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It can be used to study the effects of chloromethyl groups on biological systems, particularly in the context of drug design and development.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis-chloromethyl-2,3,5,6-tetrafluorobenzene: Similar in having chloromethyl groups but differs in the presence of fluorine atoms.
1,4-Bis-chloromethyl-2,3-dimethyl-naphthalene: Similar naphthalene structure with fewer methyl groups.
2,6-Bis-chloromethyl-4-methylphenol: Contains chloromethyl groups and a phenol moiety.
Uniqueness
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene is unique due to its high degree of methyl substitution, which affects its chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific reactivity patterns and stability.
Propiedades
Número CAS |
62571-59-9 |
|---|---|
Fórmula molecular |
C18H22Cl2 |
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
1,8-bis(chloromethyl)-2,3,4,5,6,7-hexamethylnaphthalene |
InChI |
InChI=1S/C18H22Cl2/c1-9-11(3)15(7-19)18-16(8-20)12(4)10(2)14(6)17(18)13(9)5/h7-8H2,1-6H3 |
Clave InChI |
ICRIPIKEIFAISJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2C(=C(C(=C(C2=C1C)C)C)C)CCl)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)
![N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide](/img/structure/B11953600.png)

![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)
![2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11953633.png)



![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)

